molecular formula C19H22N2O3 B5762395 [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate

Cat. No.: B5762395
M. Wt: 326.4 g/mol
InChI Key: LZRAUWIBQBBWRD-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a methylphenyl group, and a propan-2-ylphenoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate typically involves a multi-step process. One common method includes the condensation of 3-methylbenzaldehyde with an appropriate amine to form the Schiff base, followed by esterification with 2-(4-propan-2-ylphenoxy)acetic acid. The reaction conditions often require a catalyst, such as an acid or base, and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-7-9-17(10-8-15)23-12-18(22)24-21-19(20)16-6-4-5-14(3)11-16/h4-11,13H,12H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRAUWIBQBBWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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